5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid
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Overview
Description
“5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid” is a chemical compound with the molecular formula C15H23NO3 . It’s often used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 265.35 g/mol . The compound also has a hydrochloride form, with a molecular weight of 301.81 g/mol .Scientific Research Applications
Synthesis of Tetrahydroisoquinolinones : Research by Kandinska, Kozekov, and Palamareva (2006) involved the synthesis of new tetrahydroisoquinolinones, incorporating pharmacophoric substituents. The study detailed a reaction pathway involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to various tetrahydroisoquinolinones, which are of pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).
Decarboxylative Coupling : A study by Neely and Rovis (2014) explored the decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to provide substituted pyridines. This research demonstrates the use of carboxylic acids as traceless activating groups in the synthesis of pyridines, indicating potential applications in organic synthesis and pharmaceutical chemistry (Neely & Rovis, 2014).
Synthesis of Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds with furan-based structures for use as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential in the development of new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Synthesis of Pyrrolidin-2-ones : Ebrik et al. (1998) worked on the synthesis of N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen and of 3-(5-methoxybenzo-[b]furan-2-yl)-γ-aminobutyric acid. This research contributes to the understanding of cyclic analogues of significant neuroactive compounds (Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, & Berthelot, 1998).
Spectroscopic Study of Furan Ring Containing Organic Ligands : Patel (2020) investigated the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, examining their antimicrobial activities. This study highlights the significance of furan derivatives in the development of new antimicrobial agents (Patel, 2020).
Production of Hydroxymethylfurfural from Fructose : Román‐Leshkov, Chheda, and Dumesic (2006) developed a process for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a furan derivative, which has potential applications as a renewable biomass resource substitute for petroleum-based products (Román‐Leshkov, Chheda, & Dumesic, 2006).
Antioxidative Activity of Heterocyclic Compounds in Coffee Volatiles : Yanagimoto, Lee, Ochi, and Shibamoto (2002) examined the antioxidative activity of heterocyclic compounds, including furans, found in Maillard reaction products in coffee volatiles. This research contributes to understanding the health benefits and chemical properties of coffee and similar products (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZKLDYJMQRCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963024 |
Source
|
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-88-1 |
Source
|
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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